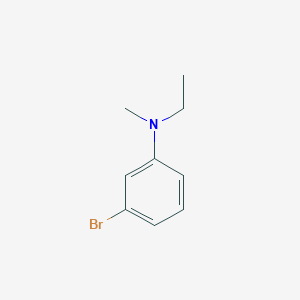

3-bromo-N-ethyl-N-methylaniline

Description

Structure

3D Structure

Properties

CAS No. |

855949-17-6 |

|---|---|

Molecular Formula |

C9H12BrN |

Molecular Weight |

214.10 g/mol |

IUPAC Name |

3-bromo-N-ethyl-N-methylaniline |

InChI |

InChI=1S/C9H12BrN/c1-3-11(2)9-6-4-5-8(10)7-9/h4-7H,3H2,1-2H3 |

InChI Key |

ANBOFLIIDHXASW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo N Ethyl N Methylaniline and Analogues

Strategies for Regioselective Bromination on the Aniline (B41778) Scaffold

Achieving regioselectivity in the bromination of aniline derivatives is paramount to avoid the formation of undesired isomers. The directing effects of the amino group and other substituents on the aromatic ring play a crucial role in determining the position of bromination.

Electrophilic Aromatic Bromination under Controlled Conditions

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto an aromatic ring. libretexts.org For aniline and its N-alkylated derivatives, the amino group is a strong activating and ortho-, para-directing group. To achieve meta-bromination, as required for 3-bromo-N-ethyl-N-methylaniline, direct bromination of N-ethyl-N-methylaniline is generally not feasible as it would predominantly yield ortho- and para-brominated products. youtube.com

A common strategy involves the bromination of an aniline derivative where the directing influence of the substituents favors meta-bromination. For instance, starting with a meta-directing group already in place can guide the bromine to the desired position.

A widely used brominating agent is N-bromosuccinimide (NBS), often in conjunction with a catalyst or specific solvent systems to control regioselectivity. nih.govmdpi.com The reaction conditions, such as temperature and solvent, can be fine-tuned to optimize the yield of the desired isomer. nih.gov For example, the bromination of certain aromatic compounds using NBS in acetonitrile (B52724) can be highly regioselective. nih.gov

Table 1: Examples of Electrophilic Aromatic Bromination

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| Acetanilide | NBS, cat. HCl | Acetonitrile | 4'-Bromoacetanilide | High | youtube.com |

| Catechol (15) | NBS, HBF4 | Acetonitrile, -30°C to RT | 4-Bromobenzene-1,2-diol (16a) | 100% | mdpi.com |

| Compound 21 | NBS | Acetonitrile, -10°C to 0°C | Compound 22a | 92% | nih.gov |

| Compound 27b | NBS | Acetonitrile, -10°C to 0°C | Compound 28b | 97% | nih.gov |

Directed Ortho-Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile, such as a bromine source. wikipedia.org

For the synthesis of this compound, a DoM strategy would typically involve a directing group positioned to facilitate metalation at what will become the 3-position of the final product. Tertiary amine groups can themselves act as DMGs. wikipedia.org This approach offers high regioselectivity that is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

The general mechanism involves the coordination of an alkyllithium reagent (e.g., n-butyllithium) to the heteroatom of the DMG, followed by deprotonation of the nearest ortho-proton. wikipedia.orgbaranlab.org Quenching the resulting aryllithium with a suitable brominating agent, such as 1,2-dibromoethane (B42909) or hexachloroethane, introduces the bromine atom.

Palladium-Catalyzed Halogenation and Related Methods

Palladium-catalyzed reactions have become indispensable in modern organic synthesis, offering mild and efficient routes to a wide array of compounds. chemrxiv.orgchemrxiv.org While more commonly associated with cross-coupling reactions, palladium catalysis can also be employed for the direct halogenation of C-H bonds. researchgate.net These methods often utilize a directing group to guide the palladium catalyst to a specific C-H bond for activation and subsequent halogenation.

Recent advancements have demonstrated the utility of nickel catalysis in directed ortho-halogenation, providing an alternative to palladium-based systems. researchgate.net These transition-metal-catalyzed approaches can offer unique reactivity and selectivity profiles for the synthesis of halogenated aromatics.

N-Alkylation Techniques for Introducing Ethyl and Methyl Groups to Bromoanilines

Once the bromoaniline scaffold is in place, the next crucial step is the introduction of the ethyl and methyl groups onto the nitrogen atom.

Reductive Amination Protocols

Reductive amination is a versatile and widely used method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. masterorganicchemistry.comlibretexts.orglibretexts.org This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of an amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine. libretexts.org

To synthesize this compound from 3-bromoaniline (B18343), a sequential reductive amination approach can be employed. For instance, reaction of 3-bromoaniline with formaldehyde (B43269) in the presence of a reducing agent would yield 3-bromo-N-methylaniline. Subsequent reaction of this secondary amine with acetaldehyde (B116499) under similar conditions would then furnish the desired this compound.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion in the presence of the carbonyl compound. masterorganicchemistry.comcommonorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features | Reference |

| Sodium borohydride | NaBH₄ | Common and cost-effective. | masterorganicchemistry.com |

| Sodium cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes/ketones. | masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | A milder and often preferred alternative to NaBH₃CN. | masterorganicchemistry.com |

Direct Alkylation with Alkyl Halides and Optimized Conditions

Direct N-alkylation of anilines with alkyl halides is a classical approach, though it can be challenging to control the degree of alkylation and prevent the formation of quaternary ammonium (B1175870) salts. To synthesize this compound from 3-bromoaniline, a stepwise alkylation can be performed.

The reaction of 3-bromoaniline with one equivalent of a methylating agent (e.g., methyl iodide) would first yield 3-bromo-N-methylaniline. Subsequent alkylation with an ethylating agent (e.g., ethyl iodide) would then produce the target tertiary amine. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired product and minimize over-alkylation. The use of a base is typically required to neutralize the hydrogen halide formed during the reaction.

Recent studies have explored the use of ionic liquids as solvents for the N-alkylation of anilines, which can improve selectivity and reaction rates. Additionally, palladium-catalyzed N-alkylation reactions have emerged as a powerful alternative, often proceeding under milder conditions with high selectivity. chemrxiv.orgchemrxiv.org

Transition Metal-Catalyzed Amination Strategies

Transition metal-catalyzed amination reactions have become a cornerstone for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods. These reactions often proceed with high efficiency and selectivity under milder conditions.

Palladium- and copper-based catalytic systems are the most prominent for aryl amination. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the synthesis of aryl amines from aryl halides. wikipedia.org For the synthesis of this compound, this would involve the coupling of an aryl halide, such as 1,3-dibromobenzene (B47543), with N-ethyl-N-methylamine. The choice of phosphine (B1218219) ligand is crucial for the success of this transformation, with sterically hindered and electron-rich ligands often providing the best results by promoting both oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org

Copper-catalyzed amination, often referred to as the Ullmann condensation, provides a cost-effective alternative to palladium. Recent advancements have led to the development of copper catalyst systems that operate under much milder conditions than the traditional high-temperature requirements. researchgate.netnih.gov These modern protocols often employ ligands such as diamines, amino acids, or oximes to facilitate the coupling of aryl halides with a wide range of amines, including secondary amines like N-ethyl-N-methylamine. mdpi.comrsc.orgchemistryviews.org For instance, a copper(I) iodide (CuI) catalyst with a suitable ligand could be employed to couple 1,3-dibromobenzene with N-ethyl-N-methylamine to yield the target compound.

Nickel-catalyzed amination has also emerged as a viable and more sustainable alternative, given nickel's greater earth abundance compared to palladium. nih.gov Nickel catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, have shown high efficacy in C-N bond formation. rsc.org

| Catalyst System | Aryl Halide | Amine | Key Features |

| Palladium/Phosphine Ligand | 1,3-dibromobenzene | N-ethyl-N-methylamine | High efficiency, broad substrate scope, requires careful ligand selection. wikipedia.org |

| Copper/Ligand | 1,3-dibromobenzene | N-ethyl-N-methylamine | Cost-effective, milder conditions with modern ligands. researchgate.netnih.govchemistryviews.org |

| Nickel/NHC Ligand | 1,3-dibromobenzene | N-ethyl-N-methylamine | Sustainable alternative, effective for C-N bond formation. nih.govrsc.org |

Convergent Synthesis Approaches Utilizing Cross-Coupling Reactions

Convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments, offers an efficient strategy for preparing this compound. This approach often involves cross-coupling reactions as the key bond-forming step.

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound logically begins with the preparation of appropriately substituted precursors. A common starting material is 3-bromoaniline, which can be synthesized through various routes. One established method involves the nitration of bromobenzene (B47551) to yield 3-bromonitrobenzene, followed by reduction of the nitro group to an amine. Another route is the direct bromination of aniline, though this can lead to a mixture of isomers and requires careful control of reaction conditions.

Once 3-bromoaniline is obtained, it can be sequentially alkylated. N-ethylation can be achieved by reacting 3-bromoaniline with an ethylating agent like ethyl bromide in the presence of a base. This produces 3-bromo-N-ethylaniline. Subsequent N-methylation of 3-bromo-N-ethylaniline would yield the final product. Alternatively, N-methylation of 3-bromoaniline would produce 3-bromo-N-methylaniline, which could then be N-ethylated. Reductive amination, reacting 3-bromoaniline with acetaldehyde followed by a reducing agent, is another method to introduce the ethyl group. wikipedia.orgchemistrysteps.commasterorganicchemistry.com

| Precursor | Synthetic Method | Reagents | Reference |

| 3-Bromoaniline | Nitration and Reduction | Bromobenzene, Nitrating agent, Reducing agent | |

| 3-Bromo-N-ethylaniline | Direct Alkylation | 3-Bromoaniline, Ethyl bromide, Base | |

| 3-Bromo-N-methylaniline | Direct Alkylation | 3-Bromoaniline, Methylating agent, Base | |

| 3-Bromo-N-ethylaniline | Reductive Amination | 3-Bromoaniline, Acetaldehyde, Reducing agent | wikipedia.orgchemistrysteps.commasterorganicchemistry.com |

Sequential or One-Pot Reaction Sequences

To improve efficiency and reduce waste, sequential or one-pot reactions are highly desirable. In the context of this compound synthesis, a one-pot procedure could involve the direct conversion of a starting material through multiple transformations without the isolation of intermediates.

For example, a one-pot synthesis could start from 3-bromonitrobenzene. This would involve the reduction of the nitro group to form 3-bromoaniline, followed by a double reductive amination in the same reaction vessel with formaldehyde and acetaldehyde, or their equivalents, and a suitable reducing agent to directly form the N-ethyl-N-methylamino group. researchgate.netrsc.org

Another one-pot approach could be a sequential cross-coupling strategy. Starting from 1,3-dibromobenzene, a selective mono-amination could be performed with N-ethyl-N-methylamine. Achieving high selectivity for the mono-aminated product over the di-aminated byproduct can be challenging and often requires careful control of stoichiometry and reaction conditions.

| Starting Material | Reaction Sequence | Key Features | Reference |

| 3-Bromonitrobenzene | Reduction followed by double reductive amination | High atom economy, reduced workup. | researchgate.netrsc.org |

| 1,3-Dibromobenzene | Selective mono-amination | Requires precise control to avoid di-substitution. |

Novel Reagent Systems and Catalytic Architectures in Aniline Functionalization

The field of aniline synthesis is continually evolving with the development of novel reagents and catalytic systems that offer improved efficiency, selectivity, and functional group tolerance.

Recent advances in C-H functionalization provide a direct route to substituted anilines, bypassing the need for pre-functionalized starting materials. While the selective C-H amination of an unsubstituted benzene (B151609) ring remains a significant challenge, directed C-H functionalization of aniline derivatives is more established.

Novel catalytic architectures, such as those employing earth-abundant metals or photoredox catalysis, are gaining prominence. These systems offer more sustainable and environmentally benign alternatives to traditional heavy metal catalysts. For instance, iron-catalyzed C-H allylation of aniline derivatives has been reported, showcasing the potential of iron in C-C bond formation. organic-chemistry.org

Furthermore, new aminating agents are being developed to overcome the limitations of using ammonia (B1221849) or simple amines directly. These can include masked or activated forms of the amino group that offer better reactivity and selectivity in transition metal-catalyzed reactions.

The development of new ligands continues to be a major driver of innovation in transition metal catalysis. Ligands that are more robust, cheaper to produce, or that enable reactions to proceed under milder conditions are constantly being sought. For copper-catalyzed aminations, for example, the use of N,N'-diarylbenzene-1,2-diamine ligands has enabled the coupling of aryl bromides at room temperature. nih.gov

| Innovation | Description | Potential Application for this compound |

| C-H Functionalization | Direct introduction of functional groups onto the aniline ring. | Potentially a more direct route to the target molecule, avoiding multiple steps. |

| Earth-Abundant Metal Catalysis | Use of catalysts based on metals like iron or nickel. | More sustainable and cost-effective synthesis. nih.govorganic-chemistry.org |

| Photoredox Catalysis | Use of light to drive chemical reactions. | Milder reaction conditions and unique reactivity patterns. |

| Novel Aminating Agents | Reagents that deliver the amino group with enhanced reactivity or selectivity. | Could simplify the introduction of the N-ethyl-N-methylamino group. |

| Advanced Ligand Design | Development of new ligands to improve catalyst performance. | Enables reactions to proceed under milder conditions with higher efficiency. nih.gov |

Reactivity and Mechanistic Investigations of 3 Bromo N Ethyl N Methylaniline Derivatives

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The presence of the bromine atom on the aromatic ring of 3-bromo-N-ethyl-N-methylaniline allows it to readily participate in numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures.

Carbon-carbon bond-forming reactions are pivotal in the synthesis of a vast array of organic compounds. The aryl bromide in this compound is an excellent substrate for several such transformations.

Suzuki Coupling: This reaction involves the cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com The reaction can often be carried out under mild conditions, including at room temperature. organic-chemistry.orgwikipedia.org The versatility of this reaction allows for the introduction of various substituted acetylene (B1199291) moieties onto the aniline (B41778) core. researchgate.net

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl halide and an alkene. organic-chemistry.orgthieme-connect.demdpi.com The reaction typically requires a base and is known for its high trans selectivity with activated alkenes. organic-chemistry.orgthieme-connect.de While often requiring elevated temperatures, newer catalyst systems have expanded the scope and applicability of this reaction. mdpi.com

Negishi Coupling: This powerful reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its ability to form bonds between sp³, sp², and sp hybridized carbon atoms, offering broad synthetic utility. wikipedia.org Palladium catalysts are generally favored due to their higher yields and functional group tolerance. wikipedia.org The reaction has proven effective for creating biaryl compounds and can be performed at room temperature. organic-chemistry.orgillinois.edu

Table 1: Overview of C-C Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., Boronic acid) | Pd catalyst, Base | Aryl-Aryl, Aryl-Vinyl |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |

| Heck Reaction | Alkene | Pd catalyst, Base | Aryl-Vinyl |

| Negishi Coupling | Organozinc Compound | Pd or Ni catalyst | Aryl-Alkyl, Aryl-Vinyl, Aryl-Aryl |

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and a wide variety of amine coupling partners. wikipedia.orgorganic-chemistry.org The reaction is known for its broad substrate scope and functional group tolerance, largely replacing harsher, more traditional methods. wikipedia.orgnih.gov For a substrate like this compound, this reaction would involve coupling with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand and a base. chemspider.com The development of various generations of catalyst systems has continually expanded the reaction's utility, enabling the coupling of virtually any amine. wikipedia.org

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

| Substrate | Amine Partner | Catalyst/Ligand System | Base | Product Type |

|---|---|---|---|---|

| Aryl Bromide | Primary/Secondary Amines, Ammonia (B1221849) Equivalents | Pd Source (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., BINAP, Xantphos) | Strong Base (e.g., NaOtBu, Cs₂CO₃) | Substituted Aryl Amine |

Beyond C-C and C-N bond formation, the aryl bromide moiety can also be utilized to construct bonds between carbon and other heteroatoms like oxygen, sulfur, and phosphorus.

Carbon-Oxygen (C-O) Bond Formation: Palladium-catalyzed methods, analogous to the Buchwald-Hartwig amination, can be employed to form aryl ethers from aryl halides and alcohols or phenols. These reactions provide a valuable alternative to the classical Ullmann condensation.

Carbon-Sulfur (C-S) Bond Formation: The synthesis of aryl sulfides can be achieved through the palladium-catalyzed cross-coupling of aryl halides with thiols. organic-chemistry.org Modern catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, have shown high efficiency for this transformation, tolerating a wide range of aryl halides and both aryl and alkyl thiols. organic-chemistry.org These reactions are crucial for accessing sulfur-containing compounds that are prevalent in pharmaceuticals and biologically active molecules. researchgate.net

Carbon-Phosphorus (C-P) Bond Formation: Palladium-catalyzed C-P bond formation allows for the synthesis of valuable organophosphorus compounds, such as aryl phosphine oxides and aryl phosphonates, from aryl halides. nih.gov These reactions typically involve coupling with P(O)H compounds, like secondary phosphine oxides or phosphites. nih.gov

Electrophilic Aromatic Substitution (EAS) Reactivity Beyond Bromination

The reactivity of the this compound ring towards electrophiles is governed by the combined electronic effects of the N-alkylamino and bromo substituents.

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. perlego.compitt.edu This is known as the directing effect.

N-ethyl-N-methylamino Group: This group is a powerful activating group and a strong ortho, para-director. pressbooks.publibretexts.org The nitrogen atom's lone pair of electrons can be donated into the aromatic ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. perlego.com This donation of electron density significantly increases the nucleophilicity of the ring, making it much more reactive than benzene itself. masterorganicchemistry.com The stabilization is most effective when the electrophile adds to the ortho or para positions relative to the amino group, as this allows for a resonance structure where the positive charge is delocalized onto the nitrogen atom.

Bromo Substituent: Halogens are a unique class of substituents in EAS. They are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive than benzene. pressbooks.publibretexts.org However, they are ortho, para-directors because the lone pairs on the bromine atom can participate in resonance to stabilize the arenium ion intermediate when substitution occurs at these positions. pitt.edupressbooks.pub

Combined Effect: In this compound, the powerful activating and ortho, para-directing effect of the N-ethyl-N-methylamino group dominates over the deactivating but also ortho, para-directing effect of the bromine atom. pitt.edu The amino group strongly directs incoming electrophiles to the positions ortho and para to itself, which are C2, C4, and C6. The bromine atom is at the C3 position. Therefore, electrophilic substitution is expected to occur predominantly at the C2, C4, and C6 positions, with the relative ratios influenced by steric hindrance.

The Friedel-Crafts reactions are classic EAS methods for adding alkyl or acyl groups to an aromatic ring. chemistry.coach

Friedel-Crafts Alkylation and Acylation: These reactions typically employ a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistry.coachlibretexts.orglibretexts.org However, a significant limitation of the Friedel-Crafts reaction is that it fails with aromatic rings that are strongly deactivated or contain an amino group (-NH₂, -NHR, or -NR₂). libretexts.orglibretexts.org The lone pair of electrons on the nitrogen atom of the N-ethyl-N-methylamino group would readily react with the Lewis acid catalyst. libretexts.orglibretexts.org This interaction forms a complex that places a positive charge on the nitrogen, which in turn strongly deactivates the aromatic ring towards further electrophilic attack, effectively preventing the Friedel-Crafts reaction from occurring. libretexts.orglibretexts.org Therefore, direct Friedel-Crafts acylation or alkylation on this compound is generally not a viable synthetic route.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical transformation for the functionalization of aryl halides. However, the success of such reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups is typically required to activate the ring towards nucleophilic attack. The N-ethyl-N-methylamino group in this compound is an electron-donating group, which deactivates the ring for traditional SNAr reactions. Consequently, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, have become the predominant methods for achieving nucleophilic substitution on such electron-rich aryl bromides.

The Buchwald-Hartwig amination offers a versatile method for the formation of C-N bonds. This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of amines. While specific studies on this compound are not extensively documented, research on analogous systems provides valuable insights. For instance, the nickel-catalyzed amination of 3-chloroanisole (B146291) with various primary aliphatic amines has been shown to proceed in good to excellent yields (75–96%) using a (BINAP)Ni(η²-NC-Ph) catalyst. capes.gov.br The steric bulk of the amine was found to influence the reaction efficiency, with less hindered primary amines affording higher yields. capes.gov.br Similarly, copper-catalyzed aminations of heteroaryl bromides with primary and cyclic secondary amines have been achieved at room temperature using a CuI catalyst with an appropriate ligand. wikipedia.org These methodologies suggest that this compound could undergo coupling with various amines under similar palladium- or copper-catalyzed conditions.

The Ullmann condensation represents a classical copper-catalyzed method for forming C-O, C-N, and C-S bonds with aryl halides. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems. For example, the use of CuO nanoparticles has been shown to catalyze the Ullmann etherification of substituted aryl bromides at room temperature. The reaction of various phenols with aryl bromides in the presence of 3 mol% CuO-NPs and potassium hydroxide (B78521) in N,N-dimethyl acetamide (B32628) (DMAc) has been reported to give good yields of the corresponding biaryl ethers. mdpi.com

Below is a representative data table for the amination of related aryl halides, illustrating typical reaction conditions and yields.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Chloroanisole | Octylamine | (BINAP)Ni(η²-NC-Ph) | NaOtBu | Toluene | 50 | 96 | capes.gov.br |

| 3-Chloroanisole | Cyclohexylamine | (BINAP)Ni(η²-NC-Ph) | NaOtBu | Toluene | 50 | 85 | capes.gov.br |

| 2-Bromopyridine | Piperidine | CuI / L4 | NaOMe | DMSO | rt | 92 | wikipedia.org |

| 4-Bromotoluene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 | nih.gov |

Note: The data presented is for analogous systems and not directly for this compound. L4 refers to a specific ligand used in the cited study.

Oxidation and Reduction Chemistry of the Aryl Amine and Bromine Functions

The presence of both a tertiary amine and a bromine atom on the aromatic ring of this compound allows for selective oxidation and reduction reactions, targeting either of these functional groups or the aromatic ring itself.

Selective Reduction of the Aromatic Ring

The selective reduction of the aromatic ring in halogenated anilines while preserving the halogen and amino functionalities is a challenging transformation. Catalytic hydrogenation is a powerful tool for the reduction of aromatic systems, and the choice of catalyst and reaction conditions is crucial for achieving the desired selectivity.

Rhodium catalysts are also known for their activity in hydrogenation reactions. An adaptive rhodium-based catalyst has been developed for the controlled hydrogenation of nitroarenes to either hydroxylamines or anilines, showcasing the potential for catalyst design to control reduction pathways. nih.gov Although this study focuses on nitro group reduction, it highlights the potential of rhodium catalysts in selective reductions of substituted aromatics.

For the selective reduction of an aromatic ring in the presence of a bromine atom, careful selection of the catalyst is paramount to avoid hydrodebromination. Nickel-based nanocatalysts have demonstrated broad applicability in selective hydrogenation reactions under mild conditions. researchgate.net These catalysts have been used for the reduction of various functional groups, and with careful optimization, could potentially be applied to the selective reduction of the aromatic ring of this compound.

Controlled Oxidation of the Amine Nitrogen

The tertiary amine functionality in this compound can be selectively oxidized to the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like Caro's acid (peroxymonosulfuric acid) or Oxone. The resulting N-oxides are valuable intermediates in organic synthesis.

The oxidation of N,N-dialkylanilines to their N-oxides is a well-established reaction. The reaction of nicotine, which contains both a pyridine (B92270) and a tertiary amine, with one equivalent of m-CPBA results in the selective oxidation of the tertiary amine to the corresponding N-oxide. The selective reduction of this N-oxide can then be achieved using various reagents.

While specific experimental data for the controlled oxidation of this compound is not extensively reported in the literature, the general procedures for the oxidation of tertiary amines can be applied. The following table provides a hypothetical set of reaction conditions based on known procedures for N-oxide formation.

| Substrate | Oxidizing Agent | Solvent | Temp (°C) | Product |

| N,N-Dimethylaniline | m-CPBA | Dichloromethane | 0 to rt | N,N-Dimethylaniline N-oxide |

| Triethylamine | Hydrogen Peroxide | Methanol | rt | Triethylamine N-oxide |

| This compound | m-CPBA | Chloroform | 0 to rt | This compound N-oxide |

Note: The last entry represents a projected reaction based on established methodologies.

Reaction Kinetics and Mechanistic Elucidation Studies in Complex Systems

Understanding the kinetics and mechanisms of reactions involving this compound derivatives is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Mechanistic studies on copper-catalyzed N-arylation reactions, such as the Ullmann and Goldberg reactions, have provided significant insights into these complex transformations. nih.govmit.edu Kinetic studies on the N-arylation of amides have revealed that the rate-determining step is often the activation of the aryl halide by a ligated copper(I) species. nih.gov The reaction rate can exhibit a complex dependence on the concentrations of the aryl halide, amine, and ligand. nih.gov For the copper-catalyzed amination of aryl halides, it has been proposed that the reaction proceeds through an oxidative addition/reductive elimination pathway, similar to palladium-catalyzed couplings. researchgate.net

Kinetic investigations of SNAr reactions of substituted anilines with highly activated aromatic systems have shown that the mechanism can shift depending on the electronic properties of the nucleophile and the solvent composition. researchgate.netnih.gov In some cases, a polar SNAr mechanism is observed, while in others, a single electron transfer (SET) mechanism may be operative. nih.gov

While specific kinetic and mechanistic data for reactions of this compound are scarce, the principles derived from studies of related systems are applicable. For instance, in a palladium-catalyzed amination, the oxidative addition of the C-Br bond to a Pd(0) complex would likely be a key step in the catalytic cycle. The electronic and steric properties of the N-ethyl-N-methylamino group would influence the rate of this step and the stability of the resulting organopalladium intermediate.

The following table summarizes key mechanistic features of related nucleophilic substitution reactions.

| Reaction Type | Key Mechanistic Steps | Influencing Factors | Reference |

| Copper-Catalyzed N-Arylation | Oxidative addition of aryl halide to Cu(I), formation of a copper-amide complex, reductive elimination. | Ligand structure, base, solvent. | nih.govmit.edu |

| Palladium-Catalyzed Amination | Oxidative addition of aryl halide to Pd(0), amine coordination and deprotonation, reductive elimination. | Ligand choice, base strength, halide identity. | libretexts.org |

| SNAr of Activated Arenes | Nucleophilic attack to form a Meisenheimer complex, departure of the leaving group. | Electron-withdrawing groups on the arene, nucleophile basicity, solvent polarity. | researchgate.netnih.gov |

Derivatization and Advanced Functionalization Strategies for Complex Molecular Architectures

Directed Functionalization at Peripheral Sites of the Aromatic Ring

The inherent directing effects of the substituents on the aniline (B41778) ring guide the introduction of new functional groups to specific positions. The N-ethyl-N-methylamino group is a powerful ortho-, para-director and an activating group for electrophilic aromatic substitution. Conversely, the bromine atom is deactivating but also directs incoming electrophiles to the ortho and para positions. This interplay governs the regioselectivity of further substitutions.

Further functionalization is anticipated to occur at the C2, C4, and C6 positions, which are ortho or para to the strongly activating amino group. Steric hindrance from the N-alkyl groups and the bromine atom may influence the relative yields of the isomers. Advanced strategies, such as directed ortho-metalation (DoM), could be employed by first converting the bromine to a more suitable directing group to achieve high regioselectivity. A versatile strategy for the C7-selective boronation of related indole (B1671886) structures involves a one-pot C2/C7-diboronation followed by a C2-protodeboronation sequence, highlighting how specific sites on an aromatic system can be selectively functionalized. acs.org

Transformations Involving the Aryl Bromide as a Leaving Group (beyond simple cross-coupling)

The carbon-bromine bond serves as a key handle for a variety of transformations that extend beyond standard cross-coupling reactions. These methods allow for the introduction of diverse substituents and the formation of complex carbon-carbon and carbon-heteroatom bonds.

Advanced coupling reactions provide powerful tools for molecular construction. For instance, a multimetallic cross-Ullman reaction, utilizing the synergistic cooperation of two distinct metal catalysts like nickel and palladium, enables the direct coupling of aryl bromides with aryl triflates. nih.gov This method avoids the pre-formation of organometallic reagents. nih.gov Another sophisticated approach involves the stereospecific cross-coupling of secondary boronic esters with sp2 electrophiles, which can be achieved by exploiting the reactivity of a boronate complex formed between an aryl lithium and the boronic ester. acs.org Furthermore, reactions under ligand-free conditions are gaining traction for their efficiency and reduced cost in synthesizing biaryls from aryl bromides. rsc.org A classic transformation is the generation of a benzyne (B1209423) intermediate through the reaction of an aryl bromide with a strong base like sodium amide, which can then be trapped by various nucleophiles, including dialkylamines. acs.org

Interactive Table: Advanced Transformations of the Aryl Bromide Group

| Transformation Type | Reagents/Catalysts | Description | Potential Product from 3-bromo-N-ethyl-N-methylaniline |

| Cross-Ullman Coupling | (bpy)Ni, (dppp)Pd, Aryl triflate | Couples two different aryl electrophiles directly. nih.gov | 3-(Aryl)-N-ethyl-N-methylaniline |

| Benzyne Formation | Sodium amide (NaNH2), Dialkylamine | Forms a highly reactive benzyne intermediate that undergoes nucleophilic addition. acs.org | N-ethyl-N,N'-dialkyl-N-methylbenzene-1,3-diamine or N-ethyl-N,N'-dialkyl-N-methylbenzene-1,4-diamine |

| Ligand-Free Suzuki Coupling | Pd nanoparticles, Aryl boronic acid, Water | Bio-supported palladium nanoparticles catalyze the coupling in an aqueous medium. rsc.org | 3-(Aryl)-N-ethyl-N-methylaniline |

| Stereospecific Coupling | Aryllithium, Boronic ester, NBS | Exploits a boronate complex to achieve stereospecific coupling without a transition metal catalyst. acs.org | Chiral biaryl structures |

Modifications and Elaboration of the N-Ethyl-N-methyl Amino Group

The tertiary amino group is a site of rich chemical reactivity, allowing for quaternization, conversion to amides and carbamates, and selective cleavage or rearrangement of the N-alkyl substituents.

The nitrogen atom in this compound can readily act as a nucleophile, attacking alkylating agents to form quaternary ammonium (B1175870) salts. This reaction is typically performed with alkyl halides, such as long-chain n-alkylbromides, to produce compounds analogous to benzalkonium salts, which are a significant class of cationic surfactants. jcu.cz The resulting quaternary ammonium salt of this compound would feature a positively charged nitrogen atom bonded to methyl, ethyl, and two other alkyl groups, with bromide as the counter-ion.

While direct acylation of the tertiary amine is not possible, the formation of amides can be achieved through a C-N bond cleavage event. Palladium-catalyzed N-acylation of tertiary amines with carboxylic acids allows for the production of amides, where one of the N-alkyl groups is replaced by an acyl group. organic-chemistry.org

Carbamate (B1207046) synthesis is more direct. The carbamate functional group is a crucial structural element in many therapeutic agents due to its chemical stability and ability to engage in hydrogen bonding. nih.gov Carbamates can be synthesized from tertiary amines through various methods. One approach involves the reaction with chloroformates. Another modern, greener approach is the enantioselective synthesis of cyclic carbamates where carbon dioxide engages an unsaturated basic amine, facilitated by a bifunctional organocatalyst. nih.gov The reaction of this compound with reagents like di-tert-butyl dicarbonate (B1257347) in the presence of a suitable catalyst or the direct use of CO2 can yield the corresponding N,N-disubstituted carbamate. researchgate.netorganic-chemistry.org

Selective removal or migration of the N-ethyl or N-methyl group opens up further synthetic possibilities.

Cleavage Reactions: N-dealkylation of tertiary amines is a fundamental transformation. nih.gov Methods vary from photochemical approaches to metal-catalyzed oxidations. nih.govorganic-chemistry.org A common laboratory method involves reacting the tertiary amine with an agent like m-chloroperbenzoic acid (m-CPBA) followed by treatment with iron(II) salts. nih.gov Recent advances have shown that in Pd-catalyzed reactions involving N,N-dialkyl tertiary amines, larger alkyl groups such as tert-butyl and benzyl (B1604629) can be selectively cleaved via an SN1 pathway, even in the presence of smaller groups like methyl or ethyl. bohrium.comnih.govresearchgate.net This suggests that selective N-de-ethylation of this compound to yield 3-bromo-N-methylaniline might be achievable under specific conditions.

Rearrangement Reactions: The Hofmann-Martius rearrangement involves the thermal, acid-catalyzed migration of an alkyl group from the nitrogen atom of an N-alkylaniline to the aromatic ring. cdnsciencepub.com Photochemical conditions can also induce similar rearrangements, proceeding through an alkyl-N bond fission to yield ring-alkylated anilines. acs.org While these reactions are classically described for N-monoalkylanilines, they represent a potential pathway following a selective dealkylation step of this compound, which would lead to novel C-alkylated bromoaniline derivatives. cdnsciencepub.comacs.orgcdnsciencepub.com

Interactive Table: Selected Reagents for N-Amino Group Modifications

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Quaternization | Long-chain n-alkylbromides | Quaternary ammonium salt | jcu.cz |

| Amide Formation | Carboxylic acid, Pd catalyst | N-acyl, N-alkyl aniline (via C-N cleavage) | organic-chemistry.org |

| Carbamate Formation | Dialkyl carbonates, Zr(IV) catalyst | N,N-disubstituted carbamate | researchgate.net |

| Carbamate Formation | CO2, DBU, Si(OMe)4 | N,N-disubstituted carbamate | organic-chemistry.org |

| N-Dealkylation | m-CPBA, then FeSO4 | Secondary amine | nih.gov |

| Selective N-Dealkylation | Pd(0) catalyst, specific conditions | Secondary amine (loss of larger alkyl group) | nih.gov |

| Rearrangement | Heat, Acid catalyst (Hofmann-Martius) | Ring-alkylated aniline (from secondary amine) | cdnsciencepub.com |

| Rearrangement | UV irradiation (Photochemical) | Ring-alkylated aniline (from secondary amine) | acs.org |

Synthesis of Polycyclic Aromatic Nitrogen Heterocycles and Fused Ring Systems

This compound is a valuable precursor for the synthesis of complex nitrogen-containing polycyclic and fused ring systems, which are prevalent in pharmaceuticals and functional materials.

One powerful strategy involves multicomponent reactions. For example, pyrimidoquinoline-2,4-diones can be synthesized in a one-pot reaction involving an aniline derivative, diethyl acetylenedicarboxylate, and another component like bromomaleimide. nih.gov By analogy, this compound could be used to construct novel fused heterocyclic systems. Another approach is a tandem sequence of decarboxylative acylation with an α-oxocarboxylic acid to form an amide, followed by an intramolecular cyclization to generate diverse nitrogen heterocycles. rsc.org

Palladium-catalyzed annulation reactions offer a sophisticated route to fused systems. A notable example is a Pd(0)-catalyzed [2+2+1] annulation that assembles tricyclic indoles, a process that involves C-N bond cleavage and diamination. nih.govresearchgate.net Applying such a strategy could, in principle, utilize both the amino and bromo functionalities of the starting material to build complex, fused architectures. For instance, an intramolecular Heck reaction, following the introduction of an appropriate vinyl or alkynyl group at the nitrogen (after dealkylation) or at the C2 position, could lead to the formation of dihydroquinolines or indoles, respectively.

Utilization as Precursors for Polyfunctionalized Molecules

This compound serves as a key intermediate in the synthesis of a variety of more complex organic molecules. Its structure, featuring a reactive bromine atom on the aromatic ring and a tertiary amine substituent, allows for a range of chemical transformations. The bromine atom is particularly amenable to substitution and coupling reactions, while the aniline moiety can influence the electronic properties of the molecule and participate in further functionalization.

The primary strategies for the derivatization of this compound involve metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups onto the aniline scaffold.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely used method for forming carbon-carbon bonds. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available research, the general principles of this reaction are well-established for bromoaniline derivatives. In a typical Suzuki-Miyaura coupling, the bromoaniline would be reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would result in the substitution of the bromine atom with the organic group from the organoboron reagent. The reaction is tolerant of a wide range of functional groups, making it a versatile method for creating diverse molecular structures.

Heck-Mizoroki Reaction: The Heck reaction is another palladium-catalyzed process that forms a carbon-carbon bond by coupling the aryl halide with an alkene. This reaction would allow for the introduction of a vinyl group at the 3-position of the N-ethyl-N-methylaniline core. The resulting styrenyl-type structure could then be further modified, for example, through polymerization or other additions to the double bond.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. By reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a base, a new amino substituent can be introduced at the 3-position. This strategy is particularly useful for the synthesis of poly-amino substituted aromatic compounds, which are of interest in materials science and medicinal chemistry.

Data on Related Bromoaniline Derivatives:

To illustrate the potential of this compound as a precursor, we can examine research on closely related compounds. For instance, studies on other bromoaniline derivatives have demonstrated successful Suzuki-Miyaura couplings with a variety of boronic acids, leading to the synthesis of biaryl compounds and other complex structures. While direct data for this compound is scarce, the reactivity is expected to be analogous.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Potential Application |

| Bromoaniline Derivative | Arylboronic Acid | Palladium Catalyst + Base | Biaryl Compound | Organic Electronics, Pharmaceuticals |

| Bromoaniline Derivative | Alkene | Palladium Catalyst + Base | Styrene Derivative | Polymers, Fine Chemicals |

| Bromoaniline Derivative | Amine | Palladium Catalyst + Base | Di- or Tri-amine | Material Science, Ligand Synthesis |

This table represents generalized reaction types for bromoaniline derivatives and is intended to be illustrative of the potential transformations of this compound.

The synthesis of polyfunctionalized molecules from this compound holds significant promise for the development of new materials and bioactive compounds. The ability to selectively introduce a variety of substituents through well-established cross-coupling methodologies makes it a valuable building block for chemists. However, detailed research findings specifically documenting the derivatization of this compound are needed to fully exploit its synthetic potential.

Computational and Spectroscopic Approaches in the Elucidation of 3 Bromo N Ethyl N Methylaniline Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a powerful framework for predicting the properties of molecules like 3-bromo-N-ethyl-N-methylaniline. By calculating the electron density, DFT methods can derive key information about a molecule's geometry, stability, and electronic characteristics. researchgate.net These calculations are crucial for building a foundational understanding of the molecule's behavior.

Geometrical Optimization and Conformation Analysis

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometrical optimization, involves finding the minimum energy conformation on the potential energy surface. scm.com For this compound, this involves considering the orientation of the N-ethyl and N-methyl groups relative to the brominated aromatic ring.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N | ~1.39 Å |

| Bond Length | C-Br | ~1.91 Å |

| Bond Length | N-C(ethyl) | ~1.46 Å |

| Bond Length | N-C(methyl) | ~1.45 Å |

| Bond Angle | C-N-C(aromatic) | ~118° |

| Dihedral Angle | C-C-N-C(ethyl) | Variable (dependent on conformation) |

Note: These values are illustrative and based on typical parameters for similar halogenated N,N-dialkylanilines.

Reaction Pathway Energy Profiles and Transition State Analysis

DFT is also instrumental in mapping the energetic landscape of chemical reactions. For this compound, this could involve modeling its participation in reactions such as electrophilic aromatic substitution or cross-coupling reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction pathway energy profile can be constructed. acs.org

This analysis allows chemists to predict the feasibility of a reaction (thermodynamics) and its likely speed (kinetics). Identifying the transition state structure and its associated activation energy is key to understanding the reaction mechanism. For instance, in an electrophilic substitution reaction, DFT could determine whether the incoming electrophile would preferentially add to the ortho or para position relative to the activating N-ethyl-N-methylamino group, and how the deactivating bromine atom influences this regioselectivity.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. dntb.gov.ua The energy and spatial distribution of these orbitals are critical indicators of a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) nitrogen and the aromatic ring, indicating its nucleophilic character. The LUMO, conversely, would likely have significant contributions from the C-Br antibonding orbital, suggesting a site for nucleophilic attack or involvement in electron-accepting processes. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov FMO analysis can predict the most likely sites for electrophilic attack by examining where the HOMO density is greatest.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value (Illustrative) | Implication |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating (nucleophilic) character |

| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting (electrophilic) character |

| HOMO-LUMO Gap | ~ 4.7 eV | Reflects kinetic stability and electronic excitation energy |

Note: These energy values are hypothetical and serve to illustrate the output of FMO analysis.

Advanced Spectroscopic Characterization for Mechanistic Insights and Complex Product Confirmation

While computational methods provide predictive power, spectroscopic techniques offer empirical evidence to confirm structures and elucidate reaction mechanisms. For a molecule like this compound and its derivatives, advanced spectroscopic methods are essential.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

One-dimensional NMR provides basic structural information, but for complex molecules, signal overlap can be a significant problem. Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning proton and carbon signals. researchgate.net

COSY would reveal proton-proton coupling networks within the ethyl group and in the aromatic ring.

HSQC would correlate each proton directly to the carbon it is attached to, providing definitive C-H assignments. researchgate.net

HMBC would show correlations between protons and carbons over two or three bonds, which is invaluable for establishing connectivity across the entire molecule, for instance, from the ethyl and methyl protons to the nitrogen-bearing carbon of the aromatic ring. researchgate.net

These techniques would be crucial for confirming the structure of reaction products, for example, to determine the precise position of a new substituent on the aromatic ring following a substitution reaction.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a compound with extremely high accuracy. nih.gov Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. uni.lu

This precision allows for the calculation of a unique elemental formula. For this compound (C₉H₁₂BrN), the presence of bromine with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of similar intensity separated by two mass units. HRMS would not only confirm this pattern but also provide an exact mass for each isotopic peak, unequivocally confirming the presence of both bromine and the specific number of carbons, hydrogens, and nitrogen atoms. This is particularly useful in reaction monitoring to identify and confirm the elemental composition of novel products, intermediates, or byproducts. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Elemental Formula | Isotope | Calculated Exact Mass |

| [M]⁺ | C₉H₁₂⁷⁹BrN | ⁷⁹Br | 213.0153 |

| [M+2]⁺ | C₉H₁₂⁸¹BrN | ⁸¹Br | 215.0133 |

| [M+H]⁺ | C₉H₁₃⁷⁹BrN | ⁷⁹Br | 214.0231 |

| [M+H+2]⁺ | C₉H₁₃⁸¹BrN | ⁸¹Br | 216.0211 |

Note: These values are calculated based on the known atomic masses of the constituent isotopes and represent the expected output from an HRMS analysis.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Intermediates

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the molecular structure of compounds. In the context of reactions involving this compound, these spectroscopic methods are invaluable for tracking the formation and consumption of reaction intermediates. By analyzing the vibrational modes of the molecule, chemists can gain insights into the progress of a chemical transformation.

The IR and Raman spectra of aromatic amines are characterized by a series of distinct absorption bands corresponding to the vibrations of their specific functional groups. For this compound, key vibrational modes include C-H, C-N, and C-Br stretching and bending, as well as the vibrations of the aromatic ring.

Due to the limited availability of direct experimental IR and Raman data for this compound, a comparative analysis with closely related compounds is instructive. The following table summarizes the characteristic infrared absorption frequencies for 3-bromoaniline (B18343) and N-ethyl-3-methylaniline, which can be used to predict the spectral features of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for 3-Bromoaniline nist.govchemicalbook.com | Expected Wavenumber (cm⁻¹) for N-Ethyl-3-methylaniline chemicalbook.com | Predicted Wavenumber (cm⁻¹) for this compound |

| N-H | Stretching | 3420, 3330 | - | - |

| Aromatic C-H | Stretching | 3050 | 3040 | ~3050 |

| Aliphatic C-H | Stretching | - | 2970, 2870 | ~2970, 2870 |

| C=C | Aromatic Ring Stretching | 1610, 1580, 1480 | 1600, 1500 | ~1600, 1580, 1480 |

| C-N | Stretching | 1310 | 1350 | ~1330 |

| C-Br | Stretching | 670 | - | ~670 |

In a reaction, changes in the intensity or position of these bands can signal the formation of intermediates. For instance, if this compound were to undergo a reaction at the nitrogen atom, the C-N stretching frequency would be expected to shift. Similarly, reactions involving the aromatic ring would lead to changes in the C=C and C-H vibrational modes. Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be complementary to IR in observing these changes, especially for the C-Br and aromatic ring vibrations.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound.

The crystallographic data for this related compound is summarized below:

| Parameter | Value researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.3571(8) |

| b (Å) | 13.4295(12) |

| c (Å) | 7.3036(5) |

| β (°) | 93.372(5) |

| Volume (ų) | 1895.3(2) |

Based on this and other known structures of substituted anilines, one can predict that the crystal structure of this compound would feature a planar or near-planar aromatic ring. The nitrogen atom would likely be slightly out of the plane of the ring, with the ethyl and methyl groups adopting a staggered conformation to minimize steric hindrance. The bromine atom, being a large and electron-dense substituent, would significantly influence the crystal packing through halogen bonding and other non-covalent interactions. These interactions play a critical role in determining the melting point, solubility, and other macroscopic properties of the compound.

Advanced Applications in Organic Synthesis and Materials Science

Role as Key Intermediates in the Synthesis of Ligands for Catalysis

While direct studies on 3-bromo-N-ethyl-N-methylaniline as a ligand precursor are not extensively documented, its structural analogues, such as other bromoanilines, are widely utilized in the synthesis of ligands for transition-metal catalysis. The presence of the bromo-substituent is key to this application, as it provides a reactive site for cross-coupling reactions, most notably the Suzuki, Heck, and Buchwald-Hartwig reactions. These palladium-catalyzed reactions are fundamental in constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of many complex ligands.

For instance, derivatives of bromoanilines are used to synthesize sophisticated ligand architectures. A study on the palladium(0)-catalyzed Suzuki cross-coupling reaction of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline demonstrates how the bromo-aryl group can be selectively coupled with various boronic acids to create larger, functionalized molecules. mdpi.comnih.govnih.gov The choice of catalyst, base, and solvent is crucial for the success of these coupling reactions. nih.gov The N-alkyl groups on the aniline (B41778) nitrogen, such as the ethyl and methyl groups in this compound, can influence the steric and electronic properties of the resulting ligand, thereby fine-tuning the catalytic activity and selectivity of the metal complex it coordinates to. The tertiary amine functionality can also act as a hemilabile ligating group, which can reversibly bind to the metal center and play a role in the catalytic cycle.

The general reactivity of aryl bromides in palladium-catalyzed carbonylation reactions further highlights the potential of this compound as a ligand precursor. nih.gov These reactions allow for the introduction of carbonyl groups, which can serve as additional coordination sites or as handles for further functionalization of the ligand scaffold.

Precursors for Fluorescent Dyes and Optical Materials

Substituted anilines are foundational components in the synthesis of a wide array of dyes and pigments. The compound 3-bromo-N-ethylaniline is noted as an intermediate in the synthesis of dyes. The electronic properties of the aniline ring, which can be modulated by substituents, are critical to the color and photophysical properties of the resulting dyes. The bromo-substituent in this compound can be replaced through nucleophilic substitution or used in cross-coupling reactions to introduce chromophoric or auxochromic groups, thereby creating molecules with specific absorption and emission characteristics.

Furthermore, derivatives of bromoanilines have been investigated for their non-linear optical (NLO) properties. For example, molecules synthesized from 4-bromo-2-methylaniline (B145978) have been studied using Density Functional Theory (DFT) to understand their frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP), which are important for predicting NLO activity. mdpi.comnih.gov These studies reveal that the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key parameter in determining the NLO response. By synthetically modifying the structure of bromoanilines, it is possible to tune these electronic properties and design materials with significant third-order NLO responses, which are desirable for applications in optical limiting and other photonic devices.

Building Blocks for Pharmaceutical Scaffolds

The utility of bromoanilines as building blocks in medicinal chemistry is well-established, and this compound is poised to be a valuable intermediate in this field. Its close analog, 3-bromo-N-ethylaniline, is described as a crucial intermediate in the synthesis of various bioactive molecules, with its derivatives being explored for potential applications in drug development. Similarly, 3-bromo-2-methylaniline (B1266185) is an important intermediate for synthesizing a range of substituted aniline products with pharmaceutical potential. chemicalbook.com

The bromoaniline core allows for the construction of diverse molecular scaffolds through various chemical transformations. The bromine atom can be readily converted to other functional groups or used as a handle for creating more complex structures via cross-coupling reactions. This versatility enables the synthesis of libraries of compounds for screening against various biological targets. For example, derivatives of 3-bromo-2-methylaniline have been used to synthesize novel pyrimidine (B1678525) analogs that act as highly selective, non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a promising target for treating diseases like B-cell malignancies and rheumatoid arthritis. chemicalbook.com Other applications include the synthesis of sphingosine-1-phosphate-1 receptor agonists. chemicalbook.com The lipophilicity introduced by the N-ethyl and N-methyl groups in this compound can be advantageous for modulating the pharmacokinetic properties of a drug candidate.

Probes for Biochemical Assays

While specific applications of this compound as a biochemical probe are not yet reported, its chemical reactivity makes it a suitable candidate for the development of such tools. The core principle behind many chemical probes is the ability to link a reporter group (e.g., a fluorophore, a biotin (B1667282) tag) to a molecule that interacts with a biological target. The bromo-substituent on the aniline ring is an ideal handle for such modifications.

Through palladium-catalyzed cross-coupling reactions, a variety of reporter molecules containing a suitable coupling partner (e.g., a boronic acid, an alkyne) can be attached to the 3-position of the aniline ring. This would allow for the creation of customized probes to study the localization, dynamics, and interactions of biomolecules within a cellular context. The tertiary amine functionality of this compound could also be engineered to interact with specific biological targets through electrostatic or hydrogen bonding interactions, thereby providing a degree of target specificity for the probe. The chemical interaction of the probe with its target can then be detected and quantified through the signal generated by the reporter group, providing valuable insights into biological processes without directly eliciting a biological effect.

Emerging Research Directions and Future Challenges in the Chemistry of N Alkylated Bromoanilines

Development of More Sustainable and Greener Synthetic Routes

A significant shift in the synthesis of N-alkylated bromoanilines involves the move away from conventional methods that often rely on stoichiometric amounts of hazardous reagents and generate substantial waste. The development of greener synthetic pathways is a paramount challenge.

One of the most promising strategies is the use of alcohols as alkylating agents, replacing toxic and reactive alkyl halides. nih.gov This approach, often termed "borrowing hydrogen" or "hydrogen autotransfer," involves the temporary oxidation of the alcohol to an aldehyde or ketone by a metal catalyst. whiterose.ac.ukrsc.org The carbonyl intermediate then reacts with the aniline (B41778) to form an iminium ion, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing water as the sole byproduct. whiterose.ac.uk This atom-economical process minimizes waste and utilizes readily available and less hazardous starting materials.

Furthermore, research into alternative reaction media is gaining traction. The use of water as a solvent for selective N-alkylation reactions presents a significant advancement in green chemistry, offering a safer and more sustainable protocol for the synthesis of related N-alkylanilines. researchgate.net Another eco-friendly approach involves visible-light-induced N-alkylation, which can proceed without the need for metal catalysts, bases, or ligands, further reducing the environmental impact of the synthesis. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The success of greener synthetic routes, particularly the borrowing hydrogen methodology, is intrinsically linked to the development of highly efficient and selective catalysts. Transition-metal catalysts, especially those based on ruthenium, iridium, palladium, and manganese, are at the forefront of this research. nih.govwhiterose.ac.ukresearchgate.netresearchgate.net

Iridium and Ruthenium complexes featuring N-heterocyclic carbene (NHC) ligands have demonstrated high efficacy in the N-alkylation of anilines with alcohols. nih.gov These systems are valued for their stability and ability to facilitate the reaction under relatively mild conditions. Similarly, palladium nanoparticles have been shown to be effective catalysts for N-alkylation reactions with alcohols. mdpi.com More recently, catalysts based on earth-abundant and less toxic metals like manganese have emerged as cost-effective alternatives for the N-alkylation of a wide range of amines. researchgate.net

A key challenge is achieving high regioselectivity, especially with polyfunctional anilines, and preventing undesirable side reactions. For instance, during the alkylation of bromoanilines, unexpected rearrangement of the bromine atom on the aromatic ring has been observed under certain basic conditions. nih.gov Careful selection of the catalyst, ligands, and reaction conditions is crucial to suppress such undesired processes and ensure the formation of the target isomer. nih.gov The development of catalysts that can operate efficiently at lower temperatures and with lower catalyst loadings remains an active area of investigation.

| Catalyst System | Metal | Typical Substrates | Key Features & Findings |

| NHC–Ir(III) and NHC–Ru(II) Complexes | Iridium, Ruthenium | Aniline derivatives, Benzyl (B1604629) alcohols | Effective for N-alkylation and N-methylation using alcohols as alkylating agents; operates via a green chemistry approach. nih.gov |

| Palladium Nanoparticles (PdNPs) | Palladium | Aniline, Benzyl alcohol derivatives | Simple system for N-alkylation via a hydrogen-borrowing mechanism; catalyst can be supported for recycling. mdpi.com |

| Manganese(II) Chloride / MnBr(CO)5 | Manganese | Aromatic, heteroaromatic, and aliphatic amines | Utilizes an inexpensive, non-toxic, earth-abundant metal; suitable for scalable synthesis. researchgate.net |

| Visible Light / NH4Br | Metal-Free | Anilines, 4-hydroxybutan-2-one | Avoids the use of metals, bases, and ligands; operates at room temperature under visible light irradiation. nih.gov |

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The translation of synthetic protocols from batch to continuous flow processing represents a significant technological advancement for the production of N-alkylated bromoanilines. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation. polimi.it

In a flow system, reagents are pumped through a series of tubes and reactors where reactions, work-up, and purification can occur sequentially. thieme-connect.de This setup is particularly advantageous for reactions that are exothermic or involve hazardous intermediates, as the small reactor volumes minimize risks. For multi-step syntheses, such as those required to produce complex molecules from bromoaniline precursors, flow chemistry allows for the telescoping of reaction steps, eliminating the need for isolation and purification of intermediates. thieme-connect.de

The synthesis of the pharmaceutical Imatinib, which utilizes a bromoaniline derivative, has been successfully demonstrated in a continuous flow system, showcasing the technology's potential for producing complex, active pharmaceutical ingredients. thieme-connect.de Challenges in this area include the development of robust immobilized catalysts and scavenger resins that can withstand prolonged operation without leaching or deactivation, as well as the real-time monitoring of reaction progress to ensure consistent product quality. thieme-connect.de

| Parameter | Description | Typical Application in Flow Synthesis |

| Reactor Type | Packed-bed, microreactor, tube-in-tube | Packed-bed reactors are often filled with immobilized catalysts or scavenger resins to facilitate reactions and purification. thieme-connect.de |

| Flow Rate | Volume of solvent/reagent mixture per unit time (e.g., mL/min) | Precisely controls residence time in the reactor, influencing reaction conversion and selectivity. thieme-connect.de |

| Temperature | Maintained by external heating/cooling units | Superheating solvents above their boiling points is possible due to pressurization, accelerating reaction rates. polimi.it |

| Back-Pressure Regulator | Maintains system pressure | Allows for heating solvents safely above their atmospheric boiling points and keeps gaseous reagents in solution. thieme-connect.de |

| In-line Purification | Use of scavenger resins or liquid-liquid extraction | "Catch and release" techniques can be integrated to purify the product stream before the next reaction step. thieme-connect.de |

Design of Next-Generation Molecules with Tailored Reactivity Profiles

3-bromo-N-ethyl-N-methylaniline and related structures are not merely synthetic targets but are platforms for the design of next-generation molecules with precisely tailored properties. The functional groups—the N-alkylated amine and the aryl bromide—provide orthogonal handles for subsequent chemical transformations.

The bromine atom is a particularly versatile functional group, serving as a prime site for transition-metal-catalyzed cross-coupling reactions. nih.gov For example, the Suzuki cross-coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid in the presence of a palladium catalyst. nih.gov This enables the straightforward introduction of a wide array of aryl, heteroaryl, or alkyl substituents at the 3-position, dramatically increasing molecular complexity.

Future challenges lie in developing methodologies that allow for the selective functionalization of either the C-Br bond or the N-alkyl group. This would enable the creation of diverse molecular libraries from a common bromoaniline scaffold. The design of molecules where the electronic properties are finely tuned by the interplay between the electron-donating N-alkylamino group and the electron-withdrawing bromine atom is another area of interest, particularly for applications in materials science and medicinal chemistry. Understanding and controlling the reactivity of these molecules will be key to unlocking their full potential in creating novel and functional chemical entities.

Q & A

Basic: What are the common synthetic routes for preparing 3-bromo-N-ethyl-N-methylaniline in laboratory settings?

Methodological Answer:

Synthesis typically involves sequential alkylation and bromination steps.

Alkylation of Aniline Derivatives : Start with 3-bromoaniline. React with methyl iodide (for N-methylation) under basic conditions (e.g., NaH in DMF) at 0–25°C.

Ethylation : Introduce the ethyl group using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and NMR .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

Key techniques include:

NMR Spectroscopy :

- ¹H NMR : Look for distinct signals: aromatic protons (δ 6.8–7.5 ppm), N–CH₂CH₃ (δ 1.1–1.3 ppm for CH₃, δ 3.2–3.5 ppm for CH₂), and N–CH₃ (δ 2.8–3.1 ppm) .

- ¹³C NMR : Confirm quaternary carbons (e.g., C–Br at ~120 ppm).

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calc. 228.04 for C₉H₁₂BrN) .

Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values .

Advanced: How does the steric and electronic environment of the N-ethyl and N-methyl groups influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Steric Effects : The bulky N-ethyl group reduces accessibility to the aromatic ring, slowing NAS at the ortho position.

- Electronic Effects : N-alkyl groups donate electron density via resonance, activating the ring for electrophilic substitution but deactivating it for NAS.

- Experimental Design : Compare reaction rates of this compound with simpler analogs (e.g., 3-bromo-N-methylaniline) in SNAr reactions. Use kinetic studies (UV-Vis monitoring) and DFT calculations to assess activation barriers .

Advanced: What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

Catalyst Selection : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for Suzuki-Miyaura couplings.

Solvent Effects : Polar solvents (e.g., DMF) enhance solubility of intermediates.

Directing Groups : Introduce temporary directing groups (e.g., –Bpin) to control coupling positions.

Kinetic vs. Thermodynamic Control : Vary temperature (e.g., 80°C for kinetic preference, 120°C for thermodynamic) .

Advanced: How can computational methods predict the stability and reactivity of this compound derivatives?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (BDEs) for bromine substitution.

Solvent Modeling : Use COSMO-RS to simulate solubility and stability in different solvents.

Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

- Temperature : Store at 0–6°C in amber glass vials to prevent thermal degradation.

- Moisture Control : Use desiccants (silica gel) in sealed containers.

- Light Sensitivity : Protect from UV exposure to avoid photolytic bromine loss .

Advanced: How do N-ethyl and N-methyl groups affect solubility and chromatographic behavior?

Methodological Answer:

- Solubility : Increased hydrophobicity due to alkyl groups reduces water solubility. Use DCM or THF for dissolution.